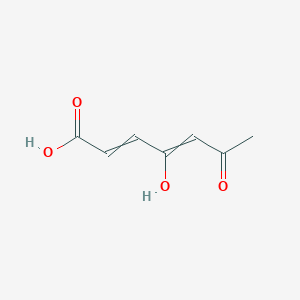
4-Hydroxy-6-oxohepta-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-oxohepta-2,4-dienoic acid is an α,β-unsaturated monocarboxylic acid. It is characterized by the presence of hydroxy and oxo groups at positions 2 and 6, respectively. This compound is a metabolite of certain bacterial species and plays a role in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-oxohepta-2,4-dienoic acid typically involves the oxidation of 2,4-heptadienoic acid. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels .
Industrial Production Methods
The use of biocatalysts derived from bacterial species that naturally produce this compound may also be explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-oxohepta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxoacids.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group, forming dihydroxy derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: More complex oxoacids.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-6-oxohepta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its role as a bacterial metabolite and its involvement in metabolic pathways.
Industry: Possible use in the production of specialty chemicals and as a biocatalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-oxohepta-2,4-dienoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various hydrolases and oxidases, leading to the formation of different metabolites. The molecular targets include enzymes involved in the degradation of aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-oxo-2,4-heptadienoic acid
- 2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid
- 3-Fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid
Uniqueness
4-Hydroxy-6-oxohepta-2,4-dienoic acid is unique due to its specific substitution pattern and its role as a bacterial metabolite. Its ability to undergo various chemical reactions and its involvement in metabolic pathways make it a compound of interest in multiple scientific fields .
Properties
CAS No. |
25568-65-4 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-hydroxy-6-oxohepta-2,4-dienoic acid |
InChI |
InChI=1S/C7H8O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4,9H,1H3,(H,10,11) |
InChI Key |
LQAFWHBRECXPIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















